molecular formula C14H11N3OS B1309856 2-(Thiophen-2-yl)quinoline-4-carbohydrazide CAS No. 39072-28-1

2-(Thiophen-2-yl)quinoline-4-carbohydrazide

Cat. No. B1309856
CAS RN: 39072-28-1
M. Wt: 269.32 g/mol
InChI Key: RRFXBVGSSZEUCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene-2-carbohydrazide derivatives has been explored through various methods. One approach involved the use of microwave radiation to synthesize thiophene-2-carbohydrazide with an acceptable yield, demonstrating the efficiency of this method . Another study reported the synthesis of bisthiocarbohydrazone and biscarbohydrazone derivatives of quinoline-2-carbaldehyde, which were characterized by elemental analysis and spectral studies . Additionally, the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline was achieved by condensation followed by oxidation and further electrophilic substitution reactions to yield various derivatives .

Molecular Structure Analysis

The molecular structure of thiophene-2-carbohydrazide was confirmed by X-ray diffraction (XRD) and compared with density functional theory (DFT) calculations. The endo-isomer amide structure was identified as the kinetically favored isomer, and several hydrogen-bond interactions were detected within the crystal lattice . In another study, the crystal structure of bis(quinoline-2-aldehyde) thiocarbohydrazone was solved, revealing a triclinic form with two independent molecules in the asymmetric unit, existing in the thione tautomeric form .

Chemical Reactions Analysis

The reactivity of thiophene-2-carbohydrazide derivatives has been investigated through various chemical reactions. For instance, the oxidation of a thioamide derivative led to the formation of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, which was further subjected to electrophilic substitution reactions to obtain derivatives substituted at the 5-position of the thiophene ring . These reactions demonstrate the versatility of thiophene-2-carbohydrazide derivatives in forming a range of functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carbohydrazide derivatives have been characterized using various analytical techniques. The prototropic tautomerization of thiophene-2-carbohydrazide was studied using DFT calculations, and the thermal behavior was analyzed using isoconversional kinetic methods . The spectral studies of bisthiocarbohydrazone and biscarbohydrazone derivatives provided insights into their tautomeric forms and electron delocalization within the molecules .

Scientific Research Applications

Synthesis and Reactivity

The compound 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is involved in various synthesis and reactivity studies. Aleksandrov, Zablotskii, and El’chaninov (2020) describe the synthesis of derivatives of thiophene-quinoline through various reactions, highlighting the reactivity of such compounds in organic chemistry (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Antimicrobial Activity

Quinoline derivatives, including those containing 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, show promising antimicrobial activity. Özyanik et al. (2012) synthesized derivatives with an azole nucleus and demonstrated their effectiveness against a variety of microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Anticancer Applications

Dina I. A. Othman et al. (2019) explored the anticancer properties of thiophene-quinoline derivatives. Their study found that certain compounds were particularly effective against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, indicating potential therapeutic applications in oncology (Othman, Selim, El-Sayed, Tantawy, Amen, Shimizu, Okauchi, & Kitamura, 2019).

Antitubercular Agents

Karkara et al. (2020) investigated 2-methoxy-3-(thiophen-2-ylmethyl)quinoline derivatives as potential antitubercular agents. Their compounds showed promising in vitro activity against Mycobacterium tuberculosis, highlighting another important medical application of thiophene-quinoline derivatives (Karkara, Mishra, Singh, & Panda, 2020).

Photophysical Properties

Zhaozhe Xu et al. (2013) focused on the photophysical properties of novel thiophene and quinoline derivatives. Their research is valuable for understanding the optical behavior of these compounds, which could have implications in fields like material science and photodynamic therapy (Xu, Yu, & Yu, 2013).

Safety And Hazards

The compound is classified under GHS07 and has a signal word of warning . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-thiophen-2-ylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c15-17-14(18)10-8-12(13-6-3-7-19-13)16-11-5-2-1-4-9(10)11/h1-8H,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFXBVGSSZEUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408338
Record name 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)quinoline-4-carbohydrazide

CAS RN

39072-28-1
Record name 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39072-28-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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